2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol
Description
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Properties
CAS No. |
1155659-25-8 |
|---|---|
Molecular Formula |
C7H9F3N2O |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of a pyrazole precursor with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts and reaction monitoring techniques to control the reaction environment. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and alcohols, such as:
- 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol
- 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol .
Uniqueness
The uniqueness of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol lies in its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
